Physicochemical Profiling and Synthetic Methodologies of 4-Chloro-5-nitrocatechol
Physicochemical Profiling and Synthetic Methodologies of 4-Chloro-5-nitrocatechol
Executive Summary
4-Chloro-5-nitrocatechol (CAS: 76844-97-8) is a highly specialized, poly-substituted aromatic building block utilized extensively in advanced medicinal chemistry and active pharmaceutical ingredient (API) development. Characterized by its unique electron-deficient catechol ring, this compound serves as a critical intermediate in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists[1] and catechol-O-methyltransferase (COMT) inhibitors.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and validated synthetic protocols. By understanding the causality behind its reactivity—specifically the synergistic electron-withdrawing effects of its substituents—researchers can optimize its integration into complex drug discovery pipelines.
Structural Dynamics & Physicochemical Properties
The core utility of 4-chloro-5-nitrocatechol lies in the precise electronic tuning of the benzene-1,2-diol (catechol) system. The addition of halogenic and nitro moieties fundamentally alters the molecule's acidity, lipophilicity, and coordination chemistry.
Regiochemistry and Electronic Effects
In the parent catechol molecule, the two hydroxyl groups are electron-donating via resonance (+M effect). However, the introduction of a chloro group at C4 and a nitro group at C5 creates a highly polarized "push-pull" system. The strong inductive (-I) and resonance (-M) electron withdrawal by the nitro group, combined with the inductive withdrawal of the chlorine atom, profoundly stabilizes the phenoxide conjugate base.
pKa Shift and Acidity
Understanding the pKa of this scaffold is critical for predicting its pharmacokinetic behavior and target binding (e.g., metal chelation in metalloenzymes).
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Unsubstituted Catechol: pKa ~ 9.5
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4-Chlorocatechol: pKa = 8.84 ± 0.10[2]
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4-Nitrocatechol: pKa = 6.84[3]
Mechanistic Insight: By combining both substituents, 4-chloro-5-nitrocatechol exhibits a synergistic pKa depression. The first phenolic proton is predicted to have a pKa in the range of 5.5 to 6.2 . This ensures that at physiological pH (7.4), the molecule exists predominantly in its mono-anionic state, a prerequisite for tight bidentate chelation of divalent cations like Mg²⁺ in enzymatic active sites.
Quantitative Data Summary
| Physicochemical Property | Value | Derivation / Source |
| IUPAC Name | 4-Chloro-5-nitrobenzene-1,2-diol | Structural Nomenclature |
| CAS Registry Number | 76844-97-8 | Chemical Databases[4] |
| Molecular Formula | C₆H₄ClNO₄ | - |
| Molecular Weight | 189.55 g/mol | Calculated |
| pKa₁ (Acidic) | ~5.8 - 6.2 | Extrapolated from 4-nitrocatechol[3] |
| LogP (Lipophilicity) | ~2.1 - 2.4 | Extrapolated from 4-nitrocatechol (1.66)[5] |
| Physical Appearance | Yellow to mustard crystalline powder | Analogue comparison[3] |
Synthetic Methodologies & Protocols
The synthesis of 4-chloro-5-nitrocatechol requires strict control over reaction conditions. Catechols are highly susceptible to over-oxidation into ortho-quinones in the presence of strong oxidizing agents like nitric acid.
Regioselectivity of Nitration
When starting from 4-chlorocatechol[6], the C1 and C2 hydroxyls are strong ortho/para directors. The C2-OH directs electrophiles to C3 (ortho) and C5 (para). The C4-Cl reinforces substitution at C3 and C5. However, C3 is sterically hindered (sandwiched between the C2-OH and C4-Cl). Consequently, electrophilic aromatic substitution (EAS) proceeds with high regioselectivity at the less hindered C5 position.
Validated Protocol: Direct Nitration of 4-Chlorocatechol
The following protocol outlines a self-validating system for the synthesis of the target compound, utilizing temperature control to suppress oxidative degradation.
Reagents:
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4-Chlorocatechol (1.0 eq)
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Glacial Acetic Acid (Solvent)
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Fuming Nitric Acid (1.05 eq)
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Sulfuric Acid (Catalytic)
Step-by-Step Methodology:
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Preparation: Dissolve 10.0 g of 4-chlorocatechol in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an internal thermometer.
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Thermal Control: Chill the reaction vessel in an ice-salt bath to achieve an internal temperature of 0–5°C. Causality: Maintaining near-freezing temperatures is mandatory to prevent the oxidative cleavage of the catechol ring by the nitronium ion.
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Electrophilic Addition: Prepare a nitrating mixture of fuming nitric acid (1.05 eq) and a catalytic amount of concentrated sulfuric acid. Add this mixture dropwise over 45 minutes via an addition funnel.
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Reaction Monitoring: Stir for an additional 2 hours at 5°C. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material validates the completion of the EAS.
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Quenching & Precipitation: Pour the dark reaction mixture slowly into 500 mL of vigorously stirred crushed ice/water. Causality: The sudden shift in solvent polarity forces the hydrophobic 4-chloro-5-nitrocatechol to precipitate out of solution, acting as a self-purifying step.
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Isolation: Filter the resulting yellow/mustard precipitate under vacuum. Wash the filter cake with cold distilled water to remove residual mineral acids.
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Recrystallization: Recrystallize the crude product from a minimal volume of hot ethanol/water to yield pure 4-chloro-5-nitrocatechol.
Figure 1: Step-by-step synthetic workflow for the regioselective nitration of 4-chlorocatechol.
Pharmaceutical Applications: The Nitrocatechol Pharmacophore
The 4-chloro-5-nitrocatechol architecture is not merely a structural scaffold; it is a highly active pharmacophore utilized in specific target-based drug design.
Metalloenzyme Inhibition (COMT)
Nitrocatechols are best known as the core pharmacophore for Catechol-O-methyltransferase (COMT) inhibitors (e.g., entacapone, tolcapone). COMT is responsible for the degradation of levodopa and dopamine. The enzyme relies on a magnesium ion (Mg²⁺) and S-adenosylmethionine (SAM) to function. The highly acidic hydroxyls of the 4-chloro-5-nitrocatechol derivative easily deprotonate to form a tight bidentate chelate with the Mg²⁺ ion in the COMT active site. Simultaneously, the bulky, electron-withdrawing chloro and nitro groups project into the binding pocket, creating severe steric hindrance that blocks the SAM cofactor from binding, thereby halting enzymatic activity.
GnRH Antagonist Precursors
As documented in European Patent records (e.g., Kissei Pharmaceutical Co., Ltd.), 4-chloro-5-nitrocatechol is a vital intermediate for synthesizing nitrogenated fused ring derivatives[1]. These derivatives exhibit potent antagonistic activity against gonadotropin-releasing hormone (GnRH) receptors. By alkylating the catechol hydroxyls (e.g., using methyl iodide to form 4-chloro-2-methoxyphenol derivatives) and subsequently reducing the nitro group, chemists can build complex fused heterocycles that treat sex hormone-dependent diseases such as endometriosis and benign prostatic hypertrophy[1].
Figure 2: Mechanistic pathway of nitrocatechol-mediated metalloenzyme (e.g., COMT) inhibition.
References
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EPO Patent (Kissei Pharmaceutical Co., Ltd.): NITROGENATED FUSED RING DERIVATIVE, PHARMACEUTICAL COMPOSITION COMPRISING THE SAME, AND USE OF THE SAME FOR MEDICAL PURPOSES. European Patent Office. Available at:[Link]
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Chemdad Database: 4-NITROCATECHOL Properties and pKa. Chongqing Chemdad Co., Ltd. Available at: [Link]
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PubChem / NIH: 4-Nitrocatechol | C6H5NO4 | CID 3505109 (LogP and Partition Data). National Institutes of Health. Available at: [Link]
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Chemsrc CAS Registry: 1700636-43-6 and 76844-97-8 Compound Data. Chemsrc. Available at: [Link]
Sources
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- 2. 4-Chlorocatechol|High-Purity Research Chemical [benchchem.com]
- 3. 4-NITROCATECHOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 1700636-43-6_CAS号:1700636-43-6_N-ethyl-6-(5-thiazolyl)-4-quinazolinamine - 化源网 [chemsrc.com]
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- 6. 2-Oxido-5-methylquinone | Benchchem [benchchem.com]
